Methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate
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Overview
Description
Methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate is an organic compound belonging to the ester family It is characterized by its aromatic structure, which includes a benzene ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester group can produce alcohols or aldehydes, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Scientific Research Applications
Methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial effects could result from disrupting microbial cell membranes or interfering with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the hydroxy group, which may affect its reactivity and biological activity.
Methyl 2,6-dihydroxy-4-methylbenzoate: Contains additional hydroxy groups, potentially enhancing its antioxidant properties.
Methyl benzoate: A simpler ester with different applications and reactivity due to the absence of methoxy and hydroxy groups.
Uniqueness
Methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activities. These functional groups contribute to its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
61227-43-8 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-6-methoxybenzoyl)benzoate |
InChI |
InChI=1S/C16H14O5/c1-20-13-9-5-8-12(17)14(13)15(18)10-6-3-4-7-11(10)16(19)21-2/h3-9,17H,1-2H3 |
InChI Key |
IYTKEZIQALXZRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C2=CC=CC=C2C(=O)OC)O |
Origin of Product |
United States |
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